potassium (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate

Chemoprevention β-Glucuronidase Inhibition In Vivo Carcinogenesis

Potassium (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate, commonly designated potassium D-glucarate or monopotassium glucarate (CAS 576-42-1), is the monopotassium salt of D-glucaric acid—a C6 dicarboxylic acid derived from the oxidation of D-glucose. This endogenous metabolite, present in fruits and vegetables, functions as a precursor to the potent β-glucuronidase inhibitor D-glucaro-1,4-lactone and has been investigated for anti-carcinogenic, cholesterol-lowering, and metal-chelating applications.

Molecular Formula C6H9KO8
Molecular Weight 248.23 g/mol
CAS No. 576-42-1
Cat. No. B1260149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate
CAS576-42-1
Synonymspotassium hydrogen D-glucarate
potassium hydrogen glucarate
Molecular FormulaC6H9KO8
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+]
InChIInChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1/t1-,2-,3-,4+;/m0./s1
InChIKeyUBYZGUWQNIEQMH-SBBOJQDXSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Potassium D-Glucarate (CAS 576-42-1) Procurement & Selection Guide for Life Science and Industrial Users


Potassium (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate, commonly designated potassium D-glucarate or monopotassium glucarate (CAS 576-42-1), is the monopotassium salt of D-glucaric acid—a C6 dicarboxylic acid derived from the oxidation of D-glucose [1]. This endogenous metabolite, present in fruits and vegetables, functions as a precursor to the potent β-glucuronidase inhibitor D-glucaro-1,4-lactone and has been investigated for anti-carcinogenic, cholesterol-lowering, and metal-chelating applications [2]. As a single-counterion, crystalline salt with molecular formula C₆H₉KO₈ and molecular weight 248.23 g/mol, it occupies a distinct position within the glucarate salt family relative to calcium, disodium, and dipotassium forms.

Why Potassium D-Glucarate Cannot Be Casually Substituted with Other Glucarate Salts in Research and Formulation


Although all D-glucarate salts share D-glucaric acid as the active pharmacophore and ultimately convert to D-glucaro-1,4-lactone in vivo, their counter-ions govern critical properties—aqueous solubility, crystallization behavior, hygroscopicity, metal-chelating selectivity, and oral bioavailability—that diverge substantially across salt forms [1][2]. In anti-carcinogenesis models, potassium glucarate has demonstrated quantitatively superior tumor inhibition relative to calcium glucarate, making indiscriminate substitution a risk for compromised efficacy in oncology research [3]. Furthermore, industrial downstream processing reveals that monopotassium glucarate can be recovered from fermentation broth with >99.9% yield, establishing it as the preferred isolable intermediate over other salt forms for bio-based manufacturing [1].

Quantitative Differentiation Evidence: Potassium D-Glucarate (576-42-1) Against Closest Analogs


Head-to-Head Anti-Carcinogenic Efficacy: Potassium Glucarate vs. Calcium Glucarate in Murine Cancer Models

In a direct comparative study by Bespalov et al. (2012), potassium glucarate, calcium glucarate, and potassium glucuronate were administered orally at 2 g/kg diet for 11 months in murine models of cervical (DMBA-induced) and esophageal (MBNA-induced) carcinogenesis [1]. Potassium glucarate reduced cervical cancer incidence by 32.1% versus control, compared to only 20.4% for calcium glucarate (both p<0.05). In the esophageal model, calcium glucarate reduced only median tumor number (by 44.3%), while potassium glucarate reduced both tumor incidence (by 35.1%) and tumor number (by 32%). The authors concluded that potassium salts of glucaric and glucuronic acids inhibit cervical and esophageal carcinogenesis more effectively than calcium glucarate [1].

Chemoprevention β-Glucuronidase Inhibition In Vivo Carcinogenesis Salt Form Comparison

Downstream Purification Feasibility: Monopotassium Glucarate Recovery Yield vs. Free Glucaric Acid

Choi et al. (2022) developed a two-step antisolvent crystallization process separating monopotassium glucarate (KGA) from fermentation broth, followed by acidification to recover crystalline glucaric acid [1]. Monopotassium glucarate was recovered with >99.9% yield at ca. 95.6% purity, whereas the subsequent glucaric acid crystallization step achieved only 71% yield (at 98.3% purity) [1]. The process energy input was determined to be ~20 MJ kg⁻¹ for monopotassium glucarate isolation versus 714 MJ kg⁻¹ for glucaric acid [1]. The patent literature (WO2023076622A1) confirms monopotassium glucarate recovery yields exceeding 99.9% [2].

Bioprocessing Industrial Crystallization Fermentation Recovery Green Chemistry

Aqueous Solubility for In Vitro Assays: Potassium D-Glucarate vs. Calcium D-Glucarate

Potassium D-glucarate (CAS 576-42-1) demonstrates a solubility of 50 mg/mL (201.42 mM) in water at 25°C as verified by Selleck Chemicals' in-house testing . Multiple vendors report solubilities of 31.25 mg/mL (125.89 mM) in water with ultrasonic warming to 60°C [1]. In contrast, calcium D-glucarate is described as 'sparingly soluble in water' [2], with calcium glucarate tetrahydrate requiring acidification (HCl addition) for dissolution at approximately 0.2 g per 10 mL (~20 mg/mL) under pharmacopoeial conditions [3]. The 50 mg/mL aqueous solubility of the potassium salt enables stock solution preparation at concentrations exceeding 200 mM without organic co-solvents, while DMSO and ethanol are insoluble for this compound .

In Vitro Assay Preparation Aqueous Solubility Formulation Cell-Based Studies

Corrosion Inhibition Performance: Glucarate-Based Formulations Validated at 70% Steel Corrosion Reduction

Kalion Inc. commercially supplies KSPG40, a glucarate-based corrosion inhibitor in which monopotassium glucarate serves as the key intermediate, designed to replace phosphate-based water treatment chemistries [1]. The Montana Department of Transportation validated that glucaric acid formulations reduced steel corrosion by 70% in de-icing and infrastructure protection applications [1]. Salts of glucaric acid, particularly sodium and potassium glucarate, are reported as emerging solutions due to non-corrosive behavior and rapid biodegradation [2]. Corrosion-inhibiting patent compositions specifically claim monopotassium glucarate alongside dipotassium glucarate and disodium glucarate as effective metal-ion sequestrants for calcium and magnesium in aqueous systems [3].

Corrosion Inhibition Water Treatment Phosphate Replacement Industrial Sustainability

Computational Mechanistic Profiling: Potassium vs. Calcium Glucarate in Liver Detoxification Pathway Models

Ayyadurai et al. (2023) conducted a computational–in silico–molecular systems biology analysis of both calcium and potassium glucarate salts alongside their common metabolite D-glucaric acid [1]. The model demonstrated that D-glucaric acid (derived from either salt) improves liver detoxification through four convergent molecular pathways: (1) downregulating hepatocyte apoptosis, (2) reducing glucuronide deconjugate levels, (3) reducing ROS production, and (4) inhibiting β-glucuronidase enzyme synthesis, thereby reducing re-absorption of toxins in hepatocytes [1]. Dietary calcium or potassium glucarate salts have been shown to increase the level of D-glucaric acid in serum, and both salts ultimately share this downstream mechanistic profile [1]. Notably, potassium glucarate's distinct pharmacokinetic advantage is suggested by the finding that potassium glucarate inhibits esophageal tumor incidence by 35.1% versus calcium glucarate's inability to significantly reduce esophageal tumor incidence alone [2].

Systems Biology In Silico Modeling Liver Detoxification β-Glucuronidase

Monopotassium Glucarate as Preferred Industrial Intermediate: Crystallinity and Isolation Advantage Over Disodium and Free Acid Forms

The U.S. Department of Energy-supported separations consortium evaluated multiple glucarate salt forms for isolation from fermentation broth [1]. Monopotassium glucarate was identified as the crystallizable intermediate enabling >99.9% recovery, a property not matched by disodium glucarate or the free acid under equivalent antisolvent crystallization conditions [2]. The patent literature for calcium sequestration compositions in detergents lists monopotassium glucarate as one of multiple functional glucarate salts (including calcium glucarate, disodium glucarate, dipotassium glucarate, zinc glucarate, and diammonium glucarate), but the uniquely high crystallization recovery of the monopotassium form is not claimed for other salts [3][4]. Kalion's commercial-scale production pathway explicitly uses monopotassium glucarate as the isolated intermediate prior to downstream conversion [5].

Industrial Purification Fermentation Downstream Processing Crystallization Bio-Based Manufacturing

Where Potassium D-Glucarate (576-42-1) Unlocks Maximum Scientific and Industrial Value


In Vivo Chemoprevention and Oncology Research Requiring Superior Anti-Carcinogenic Efficacy Over Calcium Glucarate

For rodent carcinogenesis studies—particularly those modeling cervical, esophageal, colon, or mammary tumor induction—potassium D-glucarate should be prioritized over calcium glucarate based on direct comparative evidence showing a 32.1% reduction in cervical cancer incidence versus 20.4% for the calcium salt (p<0.05), as well as significant reductions in esophageal tumor incidence where calcium glucarate failed to achieve statistical significance [1]. The Yoshimi et al. (2000) study further demonstrated that potassium hydrogen D-glucarate markedly inhibits azoxymethane-induced colon carcinogenesis in male F344 rats when administered at 140 mmol/kg diet, establishing a colon-targeted chemoprevention model application [2].

Industrial Bio-Based Manufacturing Leveraging Monopotassium Glucarate as the High-Yield Crystallizable Intermediate

Fermentation-based production of glucaric acid and its downstream derivatives should utilize the monopotassium salt as the preferred isolation intermediate. The Choi et al. (2022) two-step process achieves >99.9% recovery of monopotassium glucarate at ~20 MJ kg⁻¹ energy input, compared to only 71% recovery and 714 MJ kg⁻¹ for the free acid [3]. This 35-fold energy advantage and near-quantitative yield establish monopotassium glucarate as the economically rational intermediate for manufacturers targeting corrosion inhibitors (e.g., KSPG40), detergent builders, and polymer precursors [4].

In Vitro Pharmacology Studies Requiring High-Concentration Aqueous Stock Solutions Without Organic Co-Solvents

Cell-based β-glucuronidase inhibition, apoptosis, or ROS production assays that demand stock concentrations exceeding 100 mM should select potassium D-glucarate for its verified water solubility of 50 mg/mL (201.42 mM), with DMSO and ethanol being insoluble . This eliminates the need for solvent vehicle controls that introduce cytotoxicity confounders—a limitation encountered with calcium D-glucarate, which is only sparingly water-soluble and may require acidification for dissolution [5]. The availability of multiple vendor-verified solubility data points enables reliable experimental planning across independent laboratories [6].

Phosphate-Free Corrosion Inhibitor and Detergent Formulation Development Targeting Regulatory Compliance

Formulators developing phosphate-free water treatment chemicals, industrial detergents, or de-icing agents should specify monopotassium glucarate or glucarate-derived intermediates to align with tightening phosphate discharge regulations (EU Water Framework Directive, U.S. EPA effluent guidelines). Validated field data from the Montana Department of Transportation confirms 70% steel corrosion reduction using glucaric acid-based formulations [4]. The inclusion of monopotassium glucarate in multiple corrosion-inhibiting and calcium-sequestration patent compositions provides freedom-to-operate advantages for commercial product development [7][8].

Quote Request

Request a Quote for potassium (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.